2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride
Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound’s motifs are widely distributed in many biologically active compounds . These include inhibitors of tumor necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .
Mode of Action
It’s known that the rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Biochemical Pathways
The compound’s motifs are known to be significant in many biologically active compounds .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as tumour necrosis factor-α converting enzyme (TACE) and HIF-2α inhibitors . These interactions are primarily inhibitory, affecting the enzyme’s activity and altering the biochemical pathways they regulate. The compound’s ability to form hydrogen bonds with its target molecules enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of selective estrogen receptor modulators, impacting gene expression related to estrogen signaling . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as TACE by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to downstream effects on gene expression and cellular function. The compound’s structure allows it to form stable complexes with its targets, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental stresses . Long-term studies have shown that its effects on cellular function can persist, indicating a lasting impact on the biochemical pathways it targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits its target enzymes without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as TACE and HIF-2α inhibitors, affecting their activity and the pathways they regulate . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride typically involves the hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process is often catalyzed by transition metals such as rhodium or iridium, which facilitate the asymmetric hydrogenation reaction. The reaction conditions usually include the use of chiral ligands to achieve high enantioselectivity and yield. For example, the use of rhodium catalysts with chiral phosphine ligands has been shown to produce high yields and excellent enantioselectivities .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes but optimized for large-scale operations. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts and ligands is crucial to maintain high selectivity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-dioxide form.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of tumor necrosis factor-alpha converting enzyme, which is involved in inflammatory processes.
Organic Synthesis: It serves as an important intermediate in the synthesis of various biologically active compounds, including antidiabetic agents and HIV-1 reverse transcriptase inhibitors.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Lacks the amine group but shares the core structure.
Benzo[b]thiophene: The parent compound without the dioxide or amine modifications.
2,3-Dihydro-benzo[b]thiophene-3-amine: Similar structure but without the dioxide modification.
Uniqueness
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride is unique due to the presence of both the amine group and the 1,1-dioxide modification. This combination imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above. The presence of the amine group allows for further functionalization, while the 1,1-dioxide modification enhances its stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-7-5-12(10,11)8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIERZTZOJHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14613-43-5 | |
Record name | 2,3-dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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